molecular formula C8H4F2N2O B1371894 5,7-Difluoro-1H-indazole-3-carbaldehyde CAS No. 1000343-25-8

5,7-Difluoro-1H-indazole-3-carbaldehyde

Cat. No.: B1371894
CAS No.: 1000343-25-8
M. Wt: 182.13 g/mol
InChI Key: UZSMNGUKMRMNAY-UHFFFAOYSA-N
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Description

5,7-Difluoro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring. The presence of fluorine atoms at positions 5 and 7 of the indazole ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-1H-indazole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5,7-difluoroindazole.

    Formylation: The formylation of 5,7-difluoroindazole is achieved using a Vilsmeier-Haack reaction, which involves the reaction of the indazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formylation at the 3-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5,7-Difluoro-1H-indazole-3-carboxylic acid.

    Reduction: 5,7-Difluoro-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Difluoro-1H-indazole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds with potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to:

    Bind to Enzymes: It can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity.

    Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Induce Chemical Reactions: The aldehyde group can undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluoroindazole: Lacks the aldehyde group but shares the difluoroindazole core structure.

    5-Fluoro-1H-indazole-3-carbaldehyde: Contains only one fluorine atom at the 5-position.

    7-Fluoro-1H-indazole-3-carbaldehyde: Contains only one fluorine atom at the 7-position.

Uniqueness

5,7-Difluoro-1H-indazole-3-carbaldehyde is unique due to the presence of two fluorine atoms at positions 5 and 7, which enhances its chemical stability and reactivity. This dual fluorination pattern distinguishes it from other indazole derivatives and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

5,7-difluoro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-5-7(3-13)11-12-8(5)6(10)2-4/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSMNGUKMRMNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646653
Record name 5,7-Difluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-25-8
Record name 5,7-Difluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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